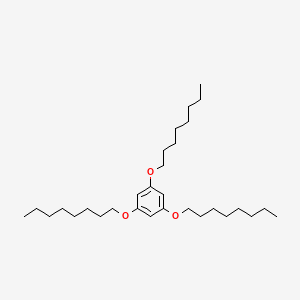
1,3,5-Tris(octyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(octyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three octyloxy groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(octyloxy)benzene can be synthesized through a multi-step process involving the alkylation of 1,3,5-trihydroxybenzene with octyl bromide. The reaction typically requires a strong base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete substitution of the hydroxyl groups with octyloxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 1,3,5-Tris(octyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the octyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
1,3,5-Tris(octyloxy)benzene has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of liquid crystals and organic semiconductors due to its unique structural properties and ability to form ordered molecular assemblies.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological membranes.
Industry: The compound is investigated for its use in the development of advanced materials, such as coatings and adhesives, due to its hydrophobic nature and stability.
作用機序
The mechanism of action of 1,3,5-Tris(octyloxy)benzene is primarily related to its ability to interact with other molecules through van der Waals forces and π-π interactions. The octyloxy groups provide hydrophobic characteristics, which can influence the compound’s solubility and interaction with other hydrophobic molecules. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
1,3,5-Tris(phenylethynyl)benzene: Known for its use in the synthesis of coordination polymers and microporous materials.
1,3,5-Tris(4-aminophenyl)benzene: Used in the synthesis of triarylamines and has applications in organic electronics.
1,3,5-Tris(1-methylethyl)benzene: Utilized in the production of various organic compounds and materials.
Uniqueness: 1,3,5-Tris(octyloxy)benzene is unique due to its long alkyl chains, which impart significant hydrophobicity and influence its self-assembly properties. This makes it particularly useful in the development of liquid crystals and other materials that require ordered molecular structures.
特性
CAS番号 |
94322-19-7 |
|---|---|
分子式 |
C30H54O3 |
分子量 |
462.7 g/mol |
IUPAC名 |
1,3,5-trioctoxybenzene |
InChI |
InChI=1S/C30H54O3/c1-4-7-10-13-16-19-22-31-28-25-29(32-23-20-17-14-11-8-5-2)27-30(26-28)33-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3 |
InChIキー |
YYPWZDYXAVRAGR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=CC(=C1)OCCCCCCCC)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


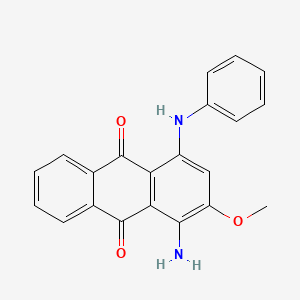
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
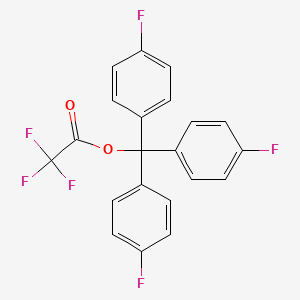

![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
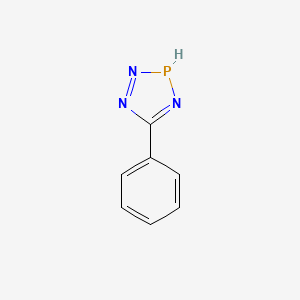
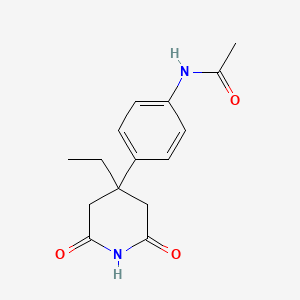
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)
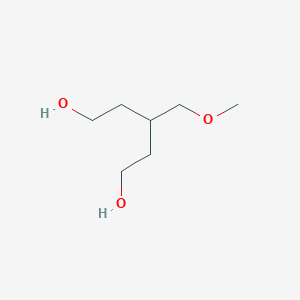
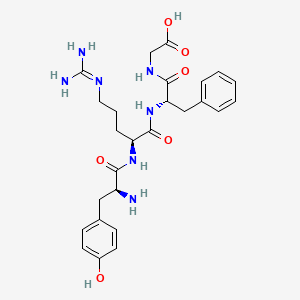
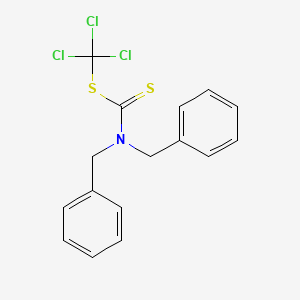
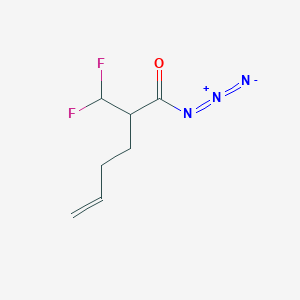
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
